molecular formula C10H10F2N2O B6747457 (3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone

(3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone

Cat. No.: B6747457
M. Wt: 212.20 g/mol
InChI Key: HFVXHKGUQUOSME-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone typically involves the reaction of 3,3-difluoropyrrolidine with pyridine-4-carbaldehyde under specific conditions. One common method includes heating a mixture of methyl 2-bromo-3-methoxypropanoate, 3,3-difluoropyrrolidine, and potassium carbonate in N,N-dimethylformamide at 90°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for larger scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing it from breaking down incretin hormones, which play a role in regulating blood sugar levels . This inhibition can help in the management of conditions like type 2 diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone is unique due to its specific structural features, such as the presence of both difluoropyrrolidine and pyridinylmethanone moieties. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-10(12)3-6-14(7-10)9(15)8-1-4-13-5-2-8/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXHKGUQUOSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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